molecular formula C17H14N4OS B1473660 2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile CAS No. 910487-62-6

2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile

Cat. No. B1473660
M. Wt: 322.4 g/mol
InChI Key: SXQOQGYEFCSNJS-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two nitrile groups attached to it. It also has an amino group, a sulfanyl group, and a phenyl ring with a cyclopropylmethoxy substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amino group, the sulfanyl group, and the nitrile groups are all reactive and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like the amino and nitrile groups could increase its solubility in polar solvents .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

2-amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c18-7-13-15(14(8-19)17(23)21-16(13)20)11-3-5-12(6-4-11)22-9-10-1-2-10/h3-6,10H,1-2,9H2,(H3,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQOQGYEFCSNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C3=C(C(=S)NC(=C3C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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